molecular formula C18H19N3O4 B12025451 N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide

Cat. No.: B12025451
M. Wt: 341.4 g/mol
InChI Key: HWIWEJZWILYKOC-KEBDBYFISA-N
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Description

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzylidene hydrazine moiety, which is often associated with significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic structure enables it to interact with cellular components, potentially leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-methylbenzamide is unique due to its specific hydrazone linkage and the presence of both hydroxyl and methoxy groups on the benzylidene ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2-hydroxy-3-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-methylbenzamide

InChI

InChI=1S/C18H19N3O4/c1-12-6-3-4-8-14(12)18(24)19-11-16(22)21-20-10-13-7-5-9-15(25-2)17(13)23/h3-10,23H,11H2,1-2H3,(H,19,24)(H,21,22)/b20-10+

InChI Key

HWIWEJZWILYKOC-KEBDBYFISA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)OC)O

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)OC)O

Origin of Product

United States

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